molecular formula C6H7NO3 B2726777 3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde CAS No. 2219409-06-8

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B2726777
CAS No.: 2219409-06-8
M. Wt: 141.126
InChI Key: SYTZHUPSVSZOSQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carbaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-haloketone with an amidoxime can yield the desired oxazole ring. Subsequent functionalization steps introduce the methoxymethyl and carbaldehyde groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-(Methoxymethyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.

    3-(Methoxymethyl)-1,2-thiazole-4-carbaldehyde: Contains a sulfur atom instead of oxygen in the ring.

    3-(Methoxymethyl)-1,2-oxadiazole-4-carbaldehyde: Contains an additional nitrogen atom in the ring.

Uniqueness

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and properties

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-4-6-5(2-8)3-10-7-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZHUPSVSZOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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